An In-Depth Technical Guide to 4-[(2-Fluorophenyl)methoxy]aniline Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-[(2-Fluorophenyl)methoxy]aniline Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Compound Identification and Significance
CAS Number: The Chemical Abstracts Service (CAS) registry number for the free aniline form, 4-[(2-Fluorophenyl)methoxy]aniline, is not prominently listed in major chemical databases. For the closely related and structurally similar compound, 4-Fluoro-2-methoxyaniline, the CAS number is 450-91-9. It is common for hydrochloride salts to have distinct CAS numbers from their parent compounds. In the absence of a specific CAS number for 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride, researchers should refer to the properties of the free base and the general characteristics of aniline hydrochlorides.
Molecular Structure and Significance:
The structure of 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride combines several key features that make it a valuable intermediate in medicinal chemistry. The aniline core is a common scaffold in many biologically active compounds. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins due to the unique properties of the fluorine atom. The ether linkage provides conformational flexibility, which can be crucial for optimal interaction with a biological target.
Aniline derivatives are fundamental to the synthesis of a wide array of pharmaceuticals.[1] The strategic functionalization of the aniline ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its pharmacological profile.[2] Substituted anilines are integral to the development of kinase inhibitors, which are a major class of anti-cancer drugs.[3]
Physicochemical Properties
The properties of 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride can be inferred from the free base and general knowledge of similar compounds. The hydrochloride salt is expected to be a crystalline solid with higher water solubility and stability compared to the free aniline.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₃H₁₃ClFNO | Calculated from the structure of the hydrochloride salt. |
| Molecular Weight | 253.7 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance of aniline hydrochloride salts. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Hydrochloride salts of amines are generally more soluble in polar solvents than the free base. |
| Melting Point | >200 °C (decomposes) | Aniline hydrochlorides often have high melting points and may decompose upon heating. |
Synthesis and Workflow
The synthesis of 4-[(2-Fluorophenyl)methoxy]aniline typically involves a multi-step process. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for 4-[(2-Fluorophenyl)methoxy]aniline.
Experimental Protocol: Preparation of 4-[(2-Fluorophenyl)methoxy]aniline Hydrochloride
This protocol describes a general method for the preparation of the hydrochloride salt from the free aniline.
Materials:
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4-[(2-Fluorophenyl)methoxy]aniline (free base)
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Concentrated Hydrochloric Acid (HCl), 37%
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Anhydrous Diethyl Ether
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Methanol
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: Dissolve 1.0 equivalent of 4-[(2-Fluorophenyl)methoxy]aniline in a minimal amount of anhydrous diethyl ether or methanol in a round-bottom flask. Stir the solution at room temperature until the aniline is completely dissolved.
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Acidification: Cool the solution in an ice bath. Slowly add a slight excess (1.1 equivalents) of concentrated hydrochloric acid dropwise using a dropping funnel while stirring vigorously. The formation of a precipitate should be observed.[4]
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Precipitation and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
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Drying: Dry the resulting white to off-white solid under vacuum to obtain 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride.
Self-Validation: The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The presence of the hydrochloride salt can be confirmed by the shift in the amine protons in the NMR spectrum and the presence of a broad N-H stretch in the IR spectrum.
Applications in Drug Development
Substituted anilines are crucial pharmacophores in a variety of therapeutic agents. The title compound serves as a valuable building block for the synthesis of molecules targeting a range of diseases.
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Kinase Inhibitors: The 2-substituted aniline scaffold is a common feature in the design of kinase inhibitors for the treatment of cancer.[3] These compounds can target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways.
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Antimicrobial Agents: Aniline derivatives have been explored for their potential as antibacterial and antifungal agents.[5]
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Neurological Disorders: The versatility of the aniline scaffold allows for its incorporation into molecules designed to interact with receptors and enzymes in the central nervous system.[6]
The incorporation of a fluorophenylmethoxy group can modulate the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atom, in particular, can block sites of metabolism and improve the compound's overall bioavailability.[7]
Logical Relationships in Drug Design
The design of novel drug candidates often involves the strategic combination of different molecular fragments to optimize interactions with the biological target.
Caption: Logical relationship between the molecular fragments and their contribution to the properties of a potential drug candidate.
Conclusion
4-[(2-Fluorophenyl)methoxy]aniline hydrochloride is a valuable and versatile intermediate for the synthesis of novel compounds in drug discovery. Its unique structural features, combining a reactive aniline core with a modulating fluorophenylmethoxy group, make it an attractive starting material for the development of new therapeutic agents. While a dedicated CAS number for the hydrochloride salt is not readily found, the information and protocols provided in this guide offer a solid foundation for its synthesis, characterization, and application in research and development.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
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ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Retrieved from [Link]
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MDPI. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
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YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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